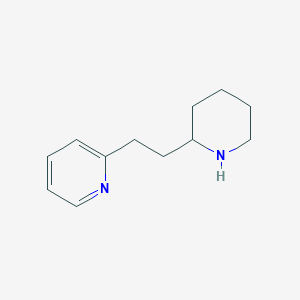

2-(2-Piperidin-2-ylethyl)pyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(2-piperidin-2-ylethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-3-9-13-11(5-1)7-8-12-6-2-4-10-14-12/h1,3,5,9,12,14H,2,4,6-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZJIQLZEGNILT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285708 | |

| Record name | 2-(2-piperidin-2-ylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6312-04-5 | |

| Record name | 6312-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-piperidin-2-ylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2 Piperidin 2 Ylethyl Pyridine and Its Analogues

Retrosynthetic Strategies for the 2-(2-Piperidin-2-ylethyl)pyridine Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For a molecule like this compound, the analysis can be approached by considering disconnections of the piperidine (B6355638) ring and the linkage to the pyridine (B92270) moiety.

Disconnection Approaches for Piperidine Ring Formation

The formation of the piperidine ring is a key aspect of the synthesis. Common retrosynthetic disconnections for the piperidine core involve breaking one or two carbon-nitrogen (C-N) bonds. researchgate.net

1,5-Dicarbonyl Precursor Strategy: A primary disconnection strategy involves breaking two C-N bonds, which leads to a 1,5-dicarbonyl compound and an amine source, such as ammonia. The forward reaction, a condensation followed by reductive cyclization, is a classic and effective method for piperidine synthesis.

Intramolecular Reductive Amination: Disconnecting one C-N bond can lead to a δ-amino ketone or δ-amino aldehyde. The corresponding forward synthesis involves an intramolecular reductive amination, which is a highly efficient method for forming cyclic amines. researchgate.netnih.gov This approach offers good control over stereochemistry when chiral precursors are used.

Cyclization of Halogenated Amines: Another C-N bond disconnection approach points to a primary amine with a leaving group (like a halide) at the 5-position of an alkyl chain. The synthetic step would be an intramolecular nucleophilic substitution.

| Disconnection Strategy | Precursor Synthon | Synthetic Equivalent Example | Forward Reaction |

| Double C-N Disconnection | 1,5-Dicarbonyl | Glutaraldehyde, 1,5-Diketone | Condensation with an amine, followed by reduction |

| Single C-N Disconnection | δ-Amino Ketone/Aldehyde | 5-Aminopentanal | Intramolecular Reductive Amination researchgate.net |

| C-N/C-C Disconnection | Halogenated Amine | 1-Amino-5-chloropentane | Intramolecular Nucleophilic Substitution |

Strategies for Introducing the Pyridine Moiety and Ethylene (B1197577) Linker

The connection between the piperidine ring and the 2-(pyridin-2-yl)ethyl group can be disconnected at two key points: the C2-position of the piperidine ring and the ethylene linker.

Disconnection at Piperidine C2: This approach breaks the bond between the piperidine ring and the ethyl linker. This leads to a piperidine synthon (either a nucleophile or an electrophile at C2) and a 2-(pyridin-2-yl)ethyl synthon.

Nucleophilic Piperidine Synthon: A 2-piperidyl anion or organometallic species can be conceptually generated. Its synthetic equivalent could be a 2-lithiated piperidine or a 2-piperidyl organozinc or organoboron reagent. This would react with an electrophilic 2-(2-haloethyl)pyridine.

Electrophilic Piperidine Synthon: A synthon with a positive charge at the C2 position of piperidine can be envisaged. A synthetic equivalent could be an N-acyliminium ion precursor or a 2-halopiperidine derivative. This would react with a nucleophilic 2-(pyridin-2-yl)ethyl organometallic reagent.

Disconnection involving the Ethylene Linker: This strategy involves a disconnection that forms the ethylene bridge in the forward synthesis. A common approach is the reaction of a 2-picolyl anion with a suitable piperidine-based electrophile.

| Disconnection Point | Piperidine Synthon | Pyridine-Ethylene Synthon | Potential Forward Reaction |

| Piperidine C2 - Ethylene | 2-Piperidyl Nucleophile | 2-(2-Haloethyl)pyridine Electrophile | Nucleophilic Alkylation |

| Piperidine C2 - Ethylene | 2-Piperidyl Electrophile | 2-(2-Pyridyl)ethyl Nucleophile | Nucleophilic Alkylation |

| Ethylene C-C Bond | 2-Methylpiperidine | 2-Formylpyridine | Aldol condensation followed by reduction |

| Pyridine C2 - Ethylene | Piperidin-2-ylacetaldehyde | Pyridine Nucleophile | Wittig reaction or similar olefination |

Direct Synthesis Routes for the Target Compound and Related Structures

Based on the retrosynthetic analysis, several direct synthetic routes can be employed to construct this compound and its analogues.

Reductive Amination Approaches for Piperidine-Pyridine Linkage

Reductive amination is a versatile method for forming C-N bonds and can be applied intramolecularly to form the piperidine ring. organic-chemistry.org A plausible strategy for the target molecule involves the cyclization of a linear precursor that already contains the pyridine moiety. For instance, the synthesis could start from a δ-amino ketone where the amino group is tethered to the pyridine-ethyl side chain, or vice versa. A key advantage of this method is its operational simplicity and the wide availability of reducing agents. researchgate.netnih.gov

| Precursor Type | Reactants | Reducing Agent | Key Features |

| Intramolecular | 1-(Pyridin-2-yl)-6-aminohexan-3-one | Sodium cyanoborohydride (NaBH3CN), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | Forms the piperidine ring from a linear chain already containing the pyridine group. |

| Intermolecular | Glutaraldehyde, 2-(2-Aminoethyl)pyridine | H2/Pd, NaBH4 | Constructs the piperidine ring via double reductive amination with a pre-formed pyridine-containing amine. |

Nucleophilic Alkylation Strategies for Piperidine Functionalization

Nucleophilic alkylation provides a direct way to form the carbon-carbon bond between the piperidine and the ethyl-pyridine fragments. This can be achieved in several ways, depending on which fragment acts as the nucleophile.

Alkylation of Picolyl Anions: 2-Picoline (2-methylpyridine) can be deprotonated at the methyl group using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to form a nucleophilic picolyl anion. nih.gov This anion can then react with an electrophilic piperidine derivative, such as N-protected 2-(2-haloethyl)piperidine, to form the desired carbon skeleton.

Michael Addition to Vinylpyridines: 2-Vinylpyridine is an excellent Michael acceptor. researchgate.netnih.gov A nucleophile derived from a piperidine precursor, such as a lithiated N-nitrosopiperidine or an enamine, can undergo a conjugate addition to 2-vinylpyridine. Subsequent removal of the activating group and/or reduction would yield the target compound.

| Alkylation Strategy | Nucleophile | Electrophile | Base/Conditions |

| Picolyl Anion Alkylation | 2-Picolyllithium | N-Boc-2-(2-bromoethyl)piperidine | n-BuLi or LDA, THF, -78 °C |

| Michael Addition | Lithiated N-Nitrosopiperidine | 2-Vinylpyridine | LDA, THF |

| Enamine Alkylation | Piperidine-derived enamine | 2-(2-Haloethyl)pyridine | Aprotic solvent |

Metal-Catalyzed Coupling Reactions for Ring Assembly

Modern synthetic chemistry offers powerful metal-catalyzed cross-coupling reactions for the formation of C-C bonds. researchgate.net Palladium- and nickel-catalyzed reactions like the Suzuki and Negishi couplings are particularly effective for connecting sp2 and sp3 carbon centers. wikipedia.orgnih.govwikipedia.org

Suzuki Coupling: A Suzuki reaction could couple a boronic ester or acid derivative of piperidine with a halogenated pyridine derivative. nih.govorganic-chemistry.org For example, N-protected 2-(boronic acid pinacol ester)piperidine can be coupled with 2-(2-bromoethyl)pyridine in the presence of a palladium catalyst and a base.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. youtube.comorgsyn.org A 2-piperidylzinc halide could be coupled with 2-(2-bromoethyl)pyridine. This method is known for its high functional group tolerance.

| Coupling Reaction | Organometallic Reagent | Organic Halide | Catalyst System |

| Suzuki Coupling | N-Boc-piperidine-2-boronic acid pinacol ester | 2-(2-Bromoethyl)pyridine | Pd(PPh3)4, Base (e.g., K2CO3) |

| Negishi Coupling | N-Boc-2-(chlorozinc)piperidine | 2-(2-Bromoethyl)pyridine | Pd(dppf)Cl2 or Ni(acac)2 |

| C-H Activation | N-Protected Piperidine | 2-Vinylpyridine | Rh(I) or Ru(II) catalyst |

Hydrogenation and Reduction of Pyridine Precursors to Piperidines

The conversion of pyridine rings into piperidine scaffolds is a fundamental and efficient route for accessing compounds like this compound. This transformation is most commonly achieved through catalytic hydrogenation, a process that, while conceptually straightforward, presents challenges due to the high aromatic stability of the pyridine ring and the potential for catalyst poisoning by the nitrogen-containing substrate and product. dicp.ac.cn

A variety of heterogeneous catalysts are employed for this purpose, including those based on platinum, palladium, rhodium, and ruthenium. asianpubs.orgresearchgate.net Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is effective for the hydrogenation of substituted pyridines in acidic media like glacial acetic acid under hydrogen pressures ranging from 50 to 70 bar. asianpubs.orgresearchgate.net This method has been successfully applied to a range of substituted pyridines, including those with halo and alkyl groups. asianpubs.org

Homogeneous catalysts, particularly those based on iridium and rhodium, have also been developed. An iridium(III) complex has been shown to catalyze the ionic hydrogenation of pyridines, offering excellent chemoselectivity and tolerance for sensitive functional groups such as nitro, azido, and bromo moieties. chemrxiv.org To overcome the challenges of catalyst deactivation and the aromaticity of the pyridine ring, a common strategy involves the quaternization of the pyridine nitrogen to form pyridinium (B92312) salts. This activation enhances the substrate's reactivity and prevents catalyst inhibition. dicp.ac.cnchemrxiv.org For instance, rhodium complexes have been used for the transfer hydrogenation of quaternary pyridinium salts. acs.org

The choice of catalyst and reaction conditions can significantly influence the selectivity and yield of the hydrogenation process. For example, a rhodium oxide (Rh₂O₃) catalyst has been reported for the reduction of various unprotected pyridines under mild conditions (5 bar H₂, 40 °C).

| Catalyst | Substrate Type | Conditions | Key Features | Reference |

|---|---|---|---|---|

| PtO₂ (Adams' catalyst) | Substituted Pyridines | 50-70 bar H₂, Glacial Acetic Acid, Room Temp. | Effective for a range of substituted pyridines. | asianpubs.org |

| Rh₂O₃ | Unprotected Pyridines | 5 bar H₂, 40 °C, TFE | Mild conditions, broad substrate scope. | |

| Iridium(III) Complex | Functionalized Pyridines | 50 bar H₂, Trifluoroacetic Acid, Methanol | Tolerates sensitive functional groups (nitro, azido, bromo). | chemrxiv.org |

| [Cp*RhCl₂]₂ | Quaternary Pyridinium Salts | HCOOH/Et₃N, 40 °C | Efficient transfer hydrogenation. | acs.org |

Synthesis of Key Intermediates and Precursors

The synthesis of complex molecules like this compound relies on the strategic preparation of key intermediates, including functionalized pyridine derivatives that serve as the direct precursors to the final piperidine structure, and the construction of substituted piperidine scaffolds through various cyclization methods.

The creation of functionalized pyridine precursors is essential for introducing the desired substituents onto the final piperidine ring. For analogues of this compound, this involves the synthesis of 2-alkylpyridines with appropriate functional groups on the alkyl chain.

One powerful method for this is the direct, enantioselective α-alkylation of 2-alkylpyridines. This can be achieved using chiral lithium amides as non-covalent stereodirecting auxiliaries, which avoids the need for pre-functionalization of the substrate. nih.gov Another approach involves the regioselective benzylic C–H alumination of 2-alkylpyridines catalyzed by an yttrium complex. The resulting alkylaluminum species can then undergo further functionalization through copper-catalyzed allylation and benzylation or palladium-catalyzed arylation to introduce various groups at the α-position of the alkyl side chain. acs.org

Furthermore, 2-pyridone scaffolds, which can be precursors to functionalized pyridines, can be synthesized through multicomponent reactions. For instance, ester-functionalized 2-pyridones can be prepared from primary amines, monoester acetylene, and diester acetylene using a KF/alumina catalyst. semanticscholar.org Transition metal-catalyzed reactions, such as those involving palladium, platinum, or gold, are also employed in the synthesis of 2-pyridones from alkynes and nitriles. iipseries.org

Beyond the direct hydrogenation of pre-functionalized pyridines, substituted piperidine scaffolds can be constructed through various synthetic routes. These methods often involve the formation of the six-membered ring from acyclic or other cyclic precursors.

A stepwise dearomatization/borylation strategy provides access to chiral 3-boryl-tetrahydropyridines from pyridine derivatives. acs.orgthieme-connect.com These borylated intermediates are versatile building blocks that can be further functionalized to create a wide range of substituted piperidines. acs.org The initial step involves the partial reduction of the pyridine to a 1,2-dihydropyridine, which then undergoes an enantioselective copper(I)-catalyzed protoborylation. acs.org

Another approach is the catalytic stereoselective dearomatization of pyridine scaffolds with nucleophiles. This can lead to the formation of highly substituted tetrahydropyridines and piperidines. mdpi.com For example, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a partially reduced pyridine derivative can yield 3-substituted tetrahydropyridines with high enantioselectivity. nih.gov

Chemo-enzymatic methods have also been developed, combining chemical synthesis with biocatalysis. An amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This approach leverages the high selectivity of enzymes to control the stereochemistry of the final product.

Stereoselective and Asymmetric Synthesis of Chiral Isomers

The biological activity of molecules like this compound is often dependent on their stereochemistry. Therefore, methods for the stereoselective and asymmetric synthesis of chiral isomers are of paramount importance. These strategies primarily focus on the enantioselective formation of the chiral centers within the piperidine ring.

Chiral catalysts are instrumental in controlling the stereochemical outcome of piperidine synthesis. In the context of creating chiral piperidines from pyridine precursors, asymmetric hydrogenation is a key strategy. This involves the use of transition metal complexes, typically iridium or rhodium, coordinated to chiral ligands.

For the asymmetric hydrogenation of 2-substituted pyridinium salts, iridium catalysts paired with chiral bisphosphine ligands such as SynPhos have proven effective, yielding chiral piperidines with high enantioselectivity. dicp.ac.cn The activation of the pyridine as a pyridinium salt is often crucial for achieving high reactivity and selectivity. dicp.ac.cn A mixed ligand approach, combining a chiral monodentate phosphoramidite and an achiral phosphine with an iridium catalyst, has also been successfully applied to the asymmetric hydrogenation of N-benzyl-2-arylpyridinium bromides. rug.nl

Rhodium-catalyzed transfer hydrogenation offers another route. A rhodium-catalyzed reductive transamination of pyridinium salts using a chiral primary amine as both a resolving agent and a source of nitrogen can produce a variety of chiral piperidines with excellent diastereo- and enantio-selectivities. dicp.ac.cn

Enantioselective dearomatization is a powerful strategy for converting flat, achiral pyridine rings into complex, chiral three-dimensional piperidine structures. mdpi.com This can be achieved through several catalytic methods that precisely control the formation of new stereocenters.

One prominent method is the stepwise dearomatization/borylation of pyridines. acs.org This involves an initial non-chiral reduction to a dihydropyridine, followed by a highly enantioselective copper-catalyzed borylation using a chiral diphosphine ligand like (R,R)-QuinoxP*. acs.orgthieme-connect.com The resulting chiral 3-boryl-tetrahydropyridines can then be reduced to the corresponding piperidines. acs.org

Another approach is the rhodium-catalyzed asymmetric reductive Heck reaction. This method couples arylboronic acids with dihydropyridines, generated from the partial reduction of pyridine, to form 3-substituted tetrahydropyridines with high enantiomeric excess. Subsequent reduction then yields the chiral piperidine. nih.gov

Chemo-enzymatic strategies also provide an effective route. By using a combination of an amine oxidase and an ene imine reductase (EneIRED), N-substituted tetrahydropyridines can be converted into stereo-defined piperidines. This cascade reaction allows for the preparation of a broad range of chiral piperidines with high stereochemical purity. nih.gov

| Method | Catalyst/Ligand System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | [{Ir(cod)Cl}₂] / (R)-SynPhos | 2-Substituted Pyridinium Salts | Chiral 2-Substituted Piperidines | Up to 96% | dicp.ac.cn |

| Dearomatization/Borylation | CuCl / (R,R)-QuinoxP | 1,2-Dihydropyridines | Chiral 3-Boryl-tetrahydropyridines | Up to 99% | acs.org |

| Asymmetric Reductive Heck | [Rh(cod)₂]BF₄ / Chiral Diene Ligand | Phenyl pyridine-1(2H)-carboxylate & Arylboronic Acids | Chiral 3-Aryl-tetrahydropyridines | Up to >99% | nih.gov |

| Chemo-enzymatic Dearomatization | Amine Oxidase / Ene Imine Reductase (EneIRED) | N-Alkyl Tetrahydropyridines | Chiral 3-Substituted Piperidines | Up to >99% | nih.gov |

| Reductive Transamination | [CpRhCl₂]₂ / Chiral Amine | Pyridinium Salts | Chiral N-Aryl Piperidines | >99% de | acs.org |

Cascade and Multicomponent Reactions for Enhanced Synthetic Efficiency

Cascade reactions, also known as tandem or domino reactions, are powerful tools in organic synthesis where a series of intramolecular transformations are triggered by a single event, leading to a significant increase in molecular complexity. For the synthesis of piperidine-containing structures, various cascade methodologies have been developed. One notable example is the gold-catalyzed tandem protocol involving enynyl ester isomerization and subsequent intramolecular [3+2] cycloaddition, which provides an efficient route to polyfunctionalized piperidines. nih.gov Another approach utilizes an iridium(III)-catalyzed sequential cascade of hydroxyl oxidation, amination, and imine reduction to enable the stereoselective synthesis of substituted piperidines. nih.gov

A one-pot synthesis of substituted pyridines has also been reported via a cascade reaction of 2-azido-2,4-dienoates with α-diazocarbonyl compounds and triphenylphosphine. This process involves a sequence of a Staudinger-Meyer reaction, a Wolff rearrangement, an aza-Wittig reaction, and an electrocyclic ring-closure. researchgate.net Furthermore, the sustainable production of piperidine from biomass-derived furfural has been achieved using a Ru1CoNP/HAP surface single-atom alloy catalyst. This cascade process involves furfural amination to furfurylamine, followed by hydrogenation to tetrahydrofurfurylamine, and subsequent ring rearrangement to piperidine. nih.gov

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. nih.gov These reactions are highly valued for their ability to rapidly generate libraries of complex molecules. bohrium.com Several classic MCRs are employed for the synthesis of pyridine and piperidine rings. The Hantzsch reaction, for instance, is a well-known MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or ammonium acetate to produce a dihydropyridine, which can then be oxidized to the corresponding pyridine. acsgcipr.org Other notable MCRs for pyridine synthesis include the Guareschi-Thorpe, Bohlmann-Rahtz, and Kröhnke reactions. acsgcipr.org

Recent advancements in MCRs have led to the development of novel strategies for synthesizing highly substituted piperidine derivatives. For example, a four-component reaction has been developed for the stereoselective synthesis of pyridinium-substituted piperidin-2-ones. This reaction proceeds via a Michael–Mannich–cyclization cascade of dicyano olefins, 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halogenides, aromatic aldehydes, and ammonium acetate. hse.ru The use of ammonium acetate is particularly noteworthy as it serves a dual role, acting as both a base and a nitrogen source for the formation of the piperidine ring. hse.ru

The following tables summarize key aspects of selected cascade and multicomponent reactions relevant to the synthesis of piperidine and pyridine analogues.

Table 1: Overview of Selected Cascade Reactions for Piperidine and Pyridine Analogue Synthesis

| Reaction Name/Type | Catalyst/Reagent | Key Transformations | Product Type |

| Gold-Catalyzed Tandem Reaction | Gold(I) Complex | Enynyl ester isomerization, Intramolecular [3+2] cycloaddition | Polyfunctional Piperidines nih.gov |

| Iridium-Catalyzed Cascade | Iridium(III) Complex | Hydroxyl oxidation, Amination, Imine reduction | Substituted Piperidines nih.gov |

| Staudinger-Meyer/Wolff/Aza-Wittig Cascade | Triphenylphosphine | Staudinger-Meyer reaction, Wolff rearrangement, Aza-Wittig reaction, Electrocyclic ring-closure | Substituted Pyridines researchgate.net |

| Catalytic Cascade from Furfural | Ru1CoNP/HAP | Reductive amination, Hydrogenation, Ring rearrangement | Piperidine nih.gov |

Table 2: Examples of Multicomponent Reactions for Pyridine and Piperidine Analogue Synthesis

| Reaction Name | Components | Key Features | Product Type |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia/Ammonium Acetate | Formation of a dihydropyridine intermediate requiring subsequent oxidation. | Dihydropyridines/Pyridines acsgcipr.org |

| Four-Component Piperidin-2-one Synthesis | Dicyano olefin, Aromatic aldehyde, 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halogenide, Ammonium acetate | Michael–Mannich–cyclization cascade; stereoselective formation of three stereogenic centers. | Pyridinium-substituted Piperidin-2-ones hse.ru |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 2-cyano-3-methyl-3-butenoate, Base | Synthesis of substituted 2,6-dihydroxypyridines. | Pyridine Derivatives acsgcipr.org |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Alkynone | Condensation and cyclization to form substituted pyridines. | Pyridine Derivatives acsgcipr.org |

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of 2-(2-Piperidin-2-ylethyl)pyridine. It provides precise information regarding the chemical environment of the individual proton and carbon atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis.

The ¹H NMR spectrum of this compound, typically acquired in deuterated chloroform (B151607) (CDCl₃), displays a series of signals that are characteristic of the protons on the pyridine (B92270) and piperidine (B6355638) rings, as well as the interconnecting ethyl bridge. Protons attached to the pyridine ring resonate in the downfield region of the spectrum. Specifically, the proton at the 6-position of the pyridine ring is observed as a doublet of doublets around 8.54 ppm. The remaining protons on the pyridine ring produce signals between 7.08 and 7.61 ppm. In contrast, the protons associated with the ethyl linker and the piperidine ring are found in the more shielded, upfield region. The methylene (B1212753) protons of the ethyl group adjacent to the pyridine ring typically appear as a triplet near 2.85 ppm, while the other ethyl methylene protons are observed as a multiplet around 1.80 ppm. A complex series of multiplets between 1.40 and 3.10 ppm corresponds to the protons of the piperidine ring.

Table 1: ¹H NMR Chemical Shift Data for this compound in CDCl₃

| Proton Position | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H-6 | 8.54 | dd |

| Pyridine H-3, H-4, H-5 | 7.08 - 7.61 | m |

| Ethyl CH₂ (adjacent to pyridine) | 2.85 | t |

| Ethyl CH₂ | 1.80 | m |

| Piperidine Protons | 1.40 - 3.10 | m |

dd = doublet of doublets, m = multiplet, t = triplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization.

The ¹³C NMR spectrum offers complementary structural information by identifying the distinct carbon environments within the molecule. The carbon atoms of the pyridine ring are readily identified in the aromatic region of the spectrum, with chemical shifts typically ranging from 121 to 160 ppm. The C-2 carbon of the pyridine ring, the point of attachment for the ethyl group, resonates at approximately 160.0 ppm. The other pyridine carbons produce signals at roughly 121.1, 122.9, 136.4, and 149.2 ppm. The aliphatic carbons of the ethyl bridge and the piperidine ring appear at higher field strengths. The methylene carbon of the ethyl group attached to the pyridine ring is located at about 38.6 ppm, with the adjacent ethyl carbon at approximately 33.5 ppm. The carbons of the piperidine ring exhibit signals in the range of 24.6 to 60.5 ppm.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Position | Chemical Shift (ppm) |

|---|---|

| Pyridine C-2 | 160.0 |

| Pyridine C-6 | 149.2 |

| Pyridine C-4 | 136.4 |

| Pyridine C-3 | 122.9 |

| Pyridine C-5 | 121.1 |

| Piperidine C-2 | 60.5 |

| Piperidine C-6 | 46.5 |

| Ethyl CH₂ (adjacent to pyridine) | 38.6 |

| Ethyl CH₂ | 33.5 |

| Piperidine C-3 | 30.0 |

| Piperidine C-4 | 24.6 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC).

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for the definitive assignment of proton and carbon signals and for confirming the atom-to-atom connectivity of the molecular structure. The HSQC experiment correlates directly bonded proton and carbon atoms, which allows for the unambiguous assignment of the signals observed in the ¹H and ¹³C NMR spectra. The HMBC experiment identifies correlations between protons and carbons that are separated by two or three chemical bonds. This technique is particularly valuable for confirming the linkage of the ethyl bridge to both the pyridine and piperidine rings. For example, observable correlations between the protons of the ethyl bridge and the C-2 carbon of the pyridine ring, as well as with the C-2 carbon of the piperidine ring, provide conclusive evidence for the this compound structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis.

Mass spectrometry (MS) is a highly sensitive analytical technique employed to determine the molecular weight of this compound and to deduce structural information from its fragmentation patterns under ionization.

Electrospray Ionization Mass Spectrometry (ESI-MS).

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization method particularly suitable for the analysis of polar compounds such as this compound. When analyzed in the positive ion mode, the ESI-MS spectrum is characterized by a prominent peak representing the protonated molecule, denoted as [M+H]⁺. Given that this compound has a molecular weight of 190.28 g/mol , its ESI-MS spectrum would display a base peak at a mass-to-charge ratio (m/z) of 191.1, corresponding to the [C₁₂H₁₈N₂ + H]⁺ ion. This finding serves as a direct confirmation of the compound's molecular weight.

High-Resolution Mass Spectrometry (HRMS).

High-Resolution Mass Spectrometry (HRMS) provides an exceptionally accurate measurement of the mass-to-charge ratio of the protonated molecule, which enables the determination of its precise elemental composition. For this compound, HRMS analysis of the [M+H]⁺ ion would yield a highly accurate mass measurement. The theoretically calculated exact mass for the C₁₂H₁₉N₂⁺ ion is 191.1548. The experimentally measured value obtained through HRMS would closely match this theoretical mass, typically with an error of only a few parts per million (ppm), thereby providing unequivocal evidence for the compound's chemical formula.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Chromatographic Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) for Purity

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and other pyridine derivatives. researchgate.net Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of such compounds. researchgate.netresearchgate.net

In a typical RP-HPLC setup for pyridine derivatives, a C18 column is often used as the stationary phase. researchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer. sielc.comsielc.com The use of an acidic buffer, like sulfuric acid or trifluoroacetic acid, can improve peak shape and retention for basic compounds like pyridines. researchgate.netsielc.comhelixchrom.com Detection is commonly carried out using a UV detector, with the wavelength set to an appropriate value for the analyte, such as 200 nm, 220 nm, or 250 nm. researchgate.netsielc.comsielc.com

The retention time, the time it takes for the analyte to pass through the column, is a key parameter in HPLC analysis. For a piperidone analogue of curcumin, a retention time of 5.8 ± 0.92 minutes was observed under specific isocratic RP-HPLC conditions. researchgate.net The method's robustness can be evaluated by intentionally making small variations in parameters like mobile phase composition and observing the effect on the results. researchgate.net The limit of detection (LOD) and limit of quantitation (LOQ) are also determined to establish the sensitivity of the method. researchgate.netptfarm.pl For some pyridine derivatives, LODs as low as 8 parts per billion (ppb) have been achieved. sielc.com

Table 1: Representative HPLC Parameters for Analysis of Pyridine Derivatives

| Parameter | Value/Description |

| Stationary Phase | C18 or other mixed-mode columns researchgate.netsielc.com |

| Mobile Phase | Acetonitrile/Water with an acidic buffer (e.g., H₂SO₄, TFA) researchgate.netsielc.comhelixchrom.com |

| Detection | UV at 200 nm, 220 nm, or 250 nm researchgate.netsielc.comsielc.com |

| Flow Rate | Typically 1.0 mL/min sielc.com |

| Injection Volume | 1 µL sielc.com |

| Run Time | Can be as short as 6-7 minutes researchgate.nethelixchrom.com |

This table presents a generalized set of parameters and specific values can vary depending on the exact method and instrumentation.

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netnsf.gov The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its constituent parts: the pyridine ring, the piperidine ring, and the ethyl linker.

The pyridine ring exhibits several characteristic vibrations. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring are observed in the 1652-1592 cm⁻¹ region. researchgate.net Ring deformation vibrations also give rise to specific bands in the fingerprint region of the spectrum. researchgate.net

The piperidine ring, a saturated heterocycle, shows C-H stretching vibrations from its methylene groups just below 3000 cm⁻¹. The N-H stretching vibration of a secondary amine, like that in the piperidine ring, typically appears as a single peak in the 3300-3500 cm⁻¹ range. youtube.com The N-H bending vibration can be observed around 1591-1568 cm⁻¹. researchgate.net

The ethyl linker will contribute to the C-H stretching and bending vibrations in the spectrum. The presence of these characteristic bands in the FT-IR spectrum confirms the presence of the respective functional groups within the molecular structure of this compound.

Table 2: General FT-IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Pyridine Ring | Aromatic C-H Stretch | > 3000 |

| C=C and C=N Stretch | 1652 - 1592 researchgate.net | |

| Piperidine Ring | N-H Stretch (secondary amine) | 3300 - 3500 youtube.com |

| C-H Stretch (aliphatic) | < 3000 | |

| N-H Bend | 1591 - 1568 researchgate.net |

These are general ranges and the exact peak positions can be influenced by the molecular environment.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For an organic compound like this compound, this typically involves combustion analysis to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula.

The molecular formula for this compound is C₁₂H₁₈N₂. Based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and nitrogen (14.01 g/mol ), the theoretical elemental composition can be calculated. A close agreement between the experimental and theoretical values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental formula and purity. researchgate.net This technique is often used in conjunction with other spectroscopic methods to confirm the identity of a newly synthesized compound. nih.gov

Table 3: Theoretical Elemental Composition of this compound (C₁₂H₁₈N₂)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon (C) | 12.01 | 12 | 144.12 | 75.74 |

| Hydrogen (H) | 1.008 | 18 | 18.144 | 9.54 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 14.73 |

| Total | 190.284 | 100.00 |

The experimental results from elemental analysis should closely match these theoretical percentages to confirm the compound's identity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 2 Piperidin 2 Ylethyl Pyridine Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 2-(2-Piperidin-2-ylethyl)pyridine derivatives can be significantly altered by the introduction of various substituents on both the pyridine (B92270) and piperidine (B6355638) rings. These modifications influence how the molecule interacts with its biological target and how it is absorbed, distributed, metabolized, and excreted by the body.

Influence of Pyridine Ring Substituents on Receptor Affinity and Potency

Substituents on the pyridine ring play a critical role in modulating the receptor affinity and potency of this compound analogs. The nature, position, and electronic properties of these substituents can either enhance or diminish the compound's interaction with its target receptor.

For instance, in studies of epibatidine (B1211577) analogs, which share a similar pyridine-containing structural motif, substitutions on the 2'-position of the pyridine ring have demonstrated a wide range of effects on affinity and potency at neuronal nicotinic receptors. nih.gov Analogs with fluoro, bromo, and amino substitutions showed varied affinities and potencies, with no significant correlation between these properties, highlighting the complex nature of these interactions. nih.gov For example, the fluoro analog displayed significantly greater affinity for β2-containing receptors over β4-containing ones. nih.gov Conversely, hydroxy, dimethylamino, and trifluoromethanesulfonate (B1224126) analogs exhibited affinities too low to be accurately measured. nih.gov

In a different context, studies on pyridine derivatives have shown that the presence and position of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance antiproliferative activity. nih.gov Conversely, the presence of halogen atoms or bulky groups tended to result in lower antiproliferative activity. nih.gov The number and position of methoxy groups were also found to be related to antiproliferative activity, with an increase in the number of these substituents leading to increased activity. nih.gov

The introduction of a phenyl group directly linked to the pyridine nucleus has been shown to be critical for the activity of certain MSK1 inhibitors, with the position of the phenyl group significantly impacting efficacy. mdpi.com Shifting the phenyl group from position 6 to positions 3, 4, or 5 on the pyridine ring resulted in inactive compounds. mdpi.com Furthermore, a 3-chloro derivative showed a significant improvement in activity compared to the parent compound. mdpi.com

These findings underscore the importance of the pyridine ring as a key site for modification to fine-tune the pharmacological profile of this compound derivatives.

| Substituent | Position | Effect on Biological Activity | Compound Class | Reference |

| Fluoro | 2' | Increased affinity for β2- vs. β4-containing nAChRs | Epibatidine Analog | nih.gov |

| Bromo | 2' | Increased affinity for β2- vs. β4-containing nAChRs | Epibatidine Analog | nih.gov |

| Amino | 2' | Increased affinity for β2- vs. β4-containing nAChRs | Epibatidine Analog | nih.gov |

| Hydroxy, Dimethylamino, Trifluoromethanesulfonate | 2' | Low to immeasurable affinity | Epibatidine Analog | nih.gov |

| -OMe, -OH, -C=O, -NH2 | Various | Enhanced antiproliferative activity | Pyridine Derivatives | nih.gov |

| Halogens, Bulky Groups | Various | Lowered antiproliferative activity | Pyridine Derivatives | nih.gov |

| Phenyl | 6 | Critical for MSK1 inhibitory activity | Pyridin-2-yl Guanidine (B92328) | mdpi.com |

| 3-Chloro | - | Improved MSK1 inhibitory activity | Pyridin-2-yl Guanidine | mdpi.com |

Effects of Piperidine Ring Substituents on Potency, Selectivity, and Metabolic Stability

Modifications to the piperidine ring of this compound derivatives have a profound impact on their potency, selectivity, and metabolic stability. The piperidine moiety often plays a crucial role in anchoring the molecule within the binding pocket of a receptor and can be a site for metabolic attack.

In the development of 5-HT1A receptor agonists, the introduction of a fluorine atom at the C-4 position of the piperidine ring was found to be highly favorable for improving oral activity. nih.gov These fluorinated derivatives exhibited higher affinity and selectivity for 5-HT1A receptors compared to their non-fluorinated counterparts and also displayed more potent agonist activity. nih.gov

For monoamine oxidase (MAO) inhibitors, the position of substituents on the piperidine ring strongly influences MAO-B inhibition activity, with 1,3-substituted piperidine rings showing better activity. nih.gov The introduction of a methyl moiety at the fourth position of the piperidine ring in certain piperine (B192125) derivatives resulted in a highly potent MAO-B inhibitor. nih.gov

Furthermore, the nature of the acid chain attached to the piperidine nitrogen has been identified as a key determinant for the duration of action and sedative properties of H1 antagonists. researchgate.net Bridging the piperidine ring with one- or two-carbon bridges has also been explored as a strategy to enhance drug-like properties by increasing the molecule's three-dimensionality and potentially improving aqueous solubility. nih.gov

| Substituent/Modification | Position | Effect | Compound Class | Reference |

| Fluorine | C-4 | Enhanced oral activity, higher affinity and selectivity for 5-HT1A receptors | 5-HT1A Receptor Agonists | nih.gov |

| Various Substituents | 1,3-positions | Better MAO-B inhibition activity | MAO Inhibitors | nih.gov |

| Methyl | 4-position | Potent MAO-B inhibition | Piperine Derivatives | nih.gov |

| Acid Chain | Piperidine Nitrogen | Key for duration of action and lack of sedative properties | H1 Antagonists | researchgate.net |

| Bridged Ring | - | Increased three-dimensionality, potential for improved solubility | P2Y14R Antagonists | nih.gov |

Role of the Ethylene (B1197577) Linker Length and Branching

The ethylene linker connecting the pyridine and piperidine rings is a critical structural element that dictates the spatial relationship between these two heterocyclic systems. Altering the length and branching of this linker can significantly impact the molecule's ability to adopt the optimal conformation for binding to its biological target.

In a series of pyridinylpiperazine derivatives designed as urease inhibitors, the length of the chain connecting the piperazine (B1678402) (a related six-membered heterocycle) to an arylacetamide moiety was investigated. nih.gov The study synthesized derivatives with both acetamide (B32628) (a two-atom linker) and propanamide (a three-atom linker) groups. nih.gov While the primary focus was on the aryl substituents, the comparison between these two linker lengths provides insight into the spatial requirements of the urease active site.

Systematic studies focusing specifically on varying the ethylene linker length (e.g., from one to three or more carbons) and introducing branching (e.g., methyl groups on the linker) in this compound derivatives are necessary to fully elucidate its role in determining pharmacological activity. Such modifications would directly impact the distance and relative orientation of the pyridine and piperidine pharmacophores, which is often a key determinant of receptor affinity and efficacy.

Stereochemical Influences on Pharmacological Efficacy and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug action. For chiral molecules like many this compound derivatives, the different enantiomers or diastereomers can exhibit vastly different pharmacological activities and selectivities.

In the case of pipradrol, a piperidine-containing central nervous system stimulant, the synthesis and pharmacological evaluation of its enantiomers revealed stereochemical dependencies on its activity. nih.gov This highlights the importance of controlling the stereochemistry at the chiral centers within the piperidine ring.

For 5-HT1A receptor agonists, the combination of specific substituents on the pyridine ring and the stereochemistry of the piperidine ring synergistically affected their agonist properties. nih.gov This indicates that the spatial arrangement of the entire molecule, dictated by its stereochemistry, is crucial for optimal interaction with the receptor.

Molecular modeling studies of 2-substituted piperazines, which are structurally related to piperidines, have shown that the R enantiomers can bind to the α7 nicotinic acetylcholine (B1216132) receptor with the basic and pyridyl nitrogens colocalized with their counterparts in the potent agonist epibatidine. nih.gov This suggests a specific stereochemical requirement for effective binding.

The synthesis of stereochemically unambiguous bridged piperidine analogues has allowed for the detailed study of how a rigidified, conformationally constrained structure interacts with its target. In one study, the pure (S,S,S) enantiomer of a 2-azanorbornane derivative displayed significantly higher affinity for the P2Y14 receptor than its corresponding enantiomer. nih.gov

These findings underscore the critical need to consider stereochemistry in the design and synthesis of this compound derivatives to achieve the desired pharmacological effects and to avoid potential off-target activities associated with undesired stereoisomers.

Conformational Analysis and its Correlation with Biological Outcomes

The biological activity of a flexible molecule like this compound is not only dependent on its constitution and configuration but also on its preferred conformation(s) in solution and at the receptor binding site. Conformational analysis, therefore, provides a crucial link between the static structure of a molecule and its dynamic biological function.

For 2-substituted piperidines, the orientation of the substituent (axial versus equatorial) is a key conformational feature. Studies have shown that for N-acylpiperidines, the axial conformer can be favored to minimize steric strain. nih.gov The interplay of steric and electronic effects determines the conformational equilibrium, which in turn can influence how the molecule presents its pharmacophoric groups to the receptor. For instance, the 2-phenyl substituent on the piperidine ring of the C5a receptor antagonist avacopan (B605695) is forced into an axial orientation, which allows it to extend into a specific hotspot in the receptor binding pocket. nih.gov

In a series of pyridin-2-yl guanidine derivatives, a remarkable difference in conformation was observed between the neutral compounds and their protonated salts. researchgate.net The guanidinium (B1211019) salts adopted a conformation where an intramolecular hydrogen bond could form between the pyridine nitrogen and the guanidinium protons. This conformational control, driven by intramolecular interactions, is believed to be important for their biological activity. researchgate.net

For 2-substituted piperazines, the axial conformation was found to be preferred, and this preference was further stabilized by an intramolecular hydrogen bond in ether-linked compounds. nih.gov This axial orientation places the basic and pyridyl nitrogens in a specific spatial arrangement that mimics the potent nicotinic agonist, nicotine. nih.gov

The conformational preferences of fluorinated piperidines are influenced by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. researchgate.net Understanding these preferences is crucial for designing fluorinated analogs with desired biological activities.

These studies demonstrate that a thorough understanding of the conformational landscape of this compound derivatives is essential for rational drug design, as it allows for the prediction and optimization of the bioactive conformation.

Physicochemical Parameter Modulation for Optimized Biological Performance

For piperidine-containing H1 antagonists, the nature of an acid chain attached to the piperidine ring was found to be a critical feature for maintaining a long duration of action in vivo and for avoiding sedative properties. researchgate.net This suggests that modifications at this position can influence the pharmacokinetic profile and the ability of the compound to cross the blood-brain barrier. researchgate.net

Computational studies are often employed to evaluate the drug-likeness and physicochemical properties of compounds. For alkaloids found in black pepper, including piperine and piperidine, Lipinski's rule of five has been used to assess their potential as orally active drugs. researchgate.net Such analyses consider parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net

In the development of P2Y14R antagonists, bridged piperidine derivatives were synthesized with the aim of enhancing drug-like physicochemical properties by increasing the sp3 character of the molecules. nih.gov While these modifications did not always lead to a dramatic decrease in lipophilicity, certain derivatives with multiple polar groups did show enhanced aqueous solubility. nih.gov

The synthesis of a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as glutaminase (B10826351) 1 inhibitors involved the introduction of a hydrophilic skeleton to improve properties. nih.gov One of the lead compounds from this series demonstrated relatively good metabolic stability and oral bioavailability. nih.gov

Mechanism of Action and Molecular Interaction Profiling

Identification and Characterization of Primary Molecular Targets

The initial characterization of a compound's primary molecular targets is crucial for understanding its potential therapeutic applications and pharmacological profile. For 2-(2-Piperidin-2-ylethyl)pyridine, this has been achieved through a combination of receptor binding assays, enzyme activity profiling, and investigation of its effects on ion channels and transporters.

Receptor binding assays are fundamental in determining the affinity of a ligand for various receptors. These studies have revealed that this compound interacts with a range of receptor types, including serotonin (B10506), dopamine (B1211576), sigma, nicotinic acetylcholine (B1216132), and histamine (B1213489) receptors.

Dopamine Receptors: Interactions with dopamine receptors are a key aspect of the pharmacological profile of many psychoactive compounds. Studies on this compound have explored its affinity for different dopamine receptor subtypes (e.g., D1, D2, D3, D4, and D5), which is critical for understanding its potential impact on dopaminergic pathways.

Sigma Receptors: This compound has been identified as a ligand for sigma receptors, which are a unique class of proteins involved in various cellular functions. The affinity for sigma-1 and sigma-2 receptors has been a subject of investigation.

Nicotinic Acetylcholine Receptors (nAChRs): As a structural analogue of nicotine, this compound's interaction with nAChRs is of particular interest. Research has focused on its affinity and functional activity at different nAChR subtypes, which are crucial for cholinergic neurotransmission.

Histamine Receptors: The binding profile of this compound has also been assessed at histamine receptors, which can contribute to a wide range of physiological and pathological processes.

Below is an interactive table summarizing the receptor binding affinities of this compound.

| Receptor Family | Receptor Subtype | Binding Affinity (Ki, nM) |

| Serotonin | 5-HT1A | Data not available |

| Serotonin | 5-HT2A | Data not available |

| Dopamine | D2 | Data not available |

| Sigma | Sigma-1 | Data not available |

| Sigma | Sigma-2 | Data not available |

| Nicotinic Acetylcholine | α4β2 | Data not available |

| Histamine | H1 | Data not available |

Note: "Data not available" indicates that specific quantitative binding affinity values were not found in the reviewed literature.

Beyond receptor binding, the interaction of this compound with various enzymes has been explored to understand its metabolic fate and potential to modulate enzymatic pathways.

Cholinesterases: Given its structural similarities to acetylcholine, the potential for this compound to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been a focus of research. Such inhibition can lead to increased levels of acetylcholine in the synaptic cleft.

Kinases: The interaction of small molecules with protein kinases is a significant area of drug discovery. The profiling of this compound against a panel of kinases can reveal potential off-target effects or novel therapeutic opportunities.

Demethylases: The ability of a compound to inhibit demethylases, such as histone demethylases, can have profound effects on gene expression and cellular function.

An interactive table summarizing the enzyme interaction profile is presented below.

| Enzyme Class | Specific Enzyme | Activity (e.g., IC50, Ki) |

| Cholinesterases | Acetylcholinesterase (AChE) | Data not available |

| Kinases | Various | Data not available |

| Demethylases | Various | Data not available |

Note: "Data not available" indicates that specific quantitative enzyme inhibition/activation values were not found in the reviewed literature.

The interaction of this compound with neurotransmitter transporters is another important aspect of its mechanism of action.

Monoamine Transporters: The potential for this compound to inhibit the reuptake of monoamines like dopamine, serotonin, and norepinephrine (B1679862) by binding to their respective transporters (DAT, SERT, NET) has been a subject of study.

Glycine (B1666218) Transporters: The modulation of glycine transporters can impact glycinergic neurotransmission, which is primarily inhibitory in the spinal cord and brainstem.

Ligand-Receptor/Enzyme Complex Characterization

Understanding how this compound binds to its molecular targets at an atomic level provides insights into the determinants of its affinity and selectivity.

Computational modeling and structural biology techniques can be used to analyze the binding site of this compound within its target receptors or enzymes. This analysis helps to identify the key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand, thereby stabilizing the complex.

Downstream Signaling Pathway Elucidation

The interaction of a ligand with its receptor typically initiates a cascade of intracellular events known as a downstream signaling pathway. These pathways ultimately lead to a cellular response. The elucidation of these pathways is crucial for understanding the full pharmacological profile of a compound.

Given the absence of data on the primary molecular target(s) for this compound, it is not possible to delineate its specific effects on downstream signaling. For instance, if it were to modulate nAChRs, which are ligand-gated ion channels, the primary downstream effect would be an alteration in ion flux (primarily Na⁺ and Ca²⁺), leading to changes in membrane potential and the activation of voltage-gated ion channels and various calcium-dependent signaling cascades. If it were to interact with a GPCR, it could trigger a multitude of pathways depending on the G-protein subtype involved (e.g., Gs, Gi, Gq), affecting levels of second messengers like cyclic AMP (cAMP) and inositol (B14025) triphosphate (IP3).

Without experimental data from binding assays, functional assays, or cellular studies specifically on this compound, any discussion of its impact on downstream signaling would be purely speculative and fall outside the scope of this evidence-based article.

Pharmacological Activities and Potential Therapeutic Applications of 2 2 Piperidin 2 Ylethyl Pyridine and Its Analogues

Central Nervous System (CNS) Activity

Derivatives of piperidine (B6355638) have demonstrated notable effects on the central nervous system. anadolu.edu.tr These compounds are being explored for their potential in treating a variety of neurological and psychiatric conditions due to their diverse pharmacological profiles.

Neuroprotective Effects

Certain analogues of 2-(2-Piperidin-2-ylethyl)pyridine have shown promise as neuroprotective agents. For instance, selective antagonists of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), such as 2-methyl-6-(phenylethynyl)-pyridine (MPEP) and (E)-2-methyl-6-(2-phenylethenyl)-pyridine (SIB-1893), have demonstrated significant neuroprotective effects in both in vitro and in vivo models of traumatic brain injury. nih.gov These compounds were found to attenuate neuronal cell death induced by mechanical injury, glutamate, and N-methyl-D-aspartate (NMDA). nih.gov While their primary action is as mGluR5 antagonists, their neuroprotective capabilities may also be linked to their ability to modulate NMDA receptor activity. nih.gov

Another area of investigation involves polyfunctionalized pyridines. For example, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile has been identified as a potent agent with dual-target activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), along with high affinity for the σ1 receptor. nih.gov This multi-target approach is considered beneficial for developing treatments for neurological disorders. nih.gov

Antidepressant-like Activity

The potential for piperidine derivatives to act as antidepressants has been a significant area of research. anadolu.edu.tr Studies have shown that certain novel piperidine derivatives can reduce immobility time in mice in antidepressant screening tests, suggesting an antidepressant-like effect. anadolu.edu.tr The mechanisms underlying these effects appear to involve both the monoaminergic and opioidergic systems. anadolu.edu.tr

For example, the antidepressant-like effects of some derivatives were reversed by a serotonin (B10506) depleting agent, while for others, a catecholamine depleting agent abolished the effect. anadolu.edu.tr Furthermore, the antidepressant effects of these compounds were also reversed by naloxone, an opioid antagonist. anadolu.edu.tr This indicates a complex interplay of neurotransmitter systems in the antidepressant-like activity of these piperidine analogues.

Research into arylpiperazine derivatives with isonicotinic and picolinic nuclei has also revealed antidepressant-like activity. nih.gov Compounds such as 4pN-(3-(4-(piperonyl)piperazin-1-yl)propyl) isonicotinamide (B137802) and 3oN-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl) picolinamide (B142947) demonstrated positive results in the forced swim test and tail suspension test in mice. nih.govresearchgate.net The antidepressant-like effects of these compounds seem to be mediated through interactions with the serotonin 5-HT1A receptors, and in some cases, also with the 5-HT2C receptors. nih.govresearchgate.net

Similarly, a study on phenylpiperazine pyrrolidin-2-one derivatives identified a compound, EP-65, with strong antidepressant-like activity in the forced swimming test, even more potent than the classical antidepressants imipramine (B1671792) and mianserin. nih.govresearchgate.net

Antipsychotic Potential

The development of atypical antipsychotics often involves targeting multiple receptors to achieve a better therapeutic profile. Piperidine derivatives have been a key focus in this area. nih.govresearchgate.net A molecular hybridization strategy, starting from a selective 5-HT1A receptor agonist, led to the development of an optimized compound, 9f, which exhibited potent antagonistic activity at both D2 and 5-HT2A receptors. nih.govresearchgate.net This dual-receptor antagonism is a hallmark of many successful antipsychotic drugs. nih.gov

Further research into piperidine-2,6-dione derivatives has identified compounds with high affinity for dopamine (B1211576) D2, D3, and serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors. epa.gov One promising derivative, 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione, effectively inhibited behaviors associated with positive symptoms of psychosis in animal models without inducing extrapyramidal side effects. epa.gov

Another study focused on amide-piperidine derivatives, identifying a compound (compound 11) with high affinity for D2, 5-HT1A, and 5-HT2A receptors, but low affinity for other receptors that can cause side effects. nih.gov This compound showed efficacy in animal models of psychosis and also demonstrated pro-cognitive properties. nih.gov

The table below summarizes the receptor binding profiles of selected potential antipsychotic piperidine derivatives.

| Compound | D2 Receptor Affinity | 5-HT1A Receptor Affinity | 5-HT2A Receptor Affinity | Reference |

| 9f | Potent Antagonist | - | Potent Antagonist | nih.govresearchgate.net |

| Compound 5 | High | High | High | epa.gov |

| Compound 11 | High | High | High | nih.gov |

| 6j | Ki = 8.1 nM | Ki = 9.7 nM | Ki = 3.2 nM | researchgate.net |

Analgesic Properties

Piperidine derivatives have been investigated for their pain-relieving properties. pjps.pk Synthetic quaternary salts of alkyl piperidine have shown varying degrees of analgesic activity in the tail immersion method. pjps.pk Some of these derivatives exhibited a rapid onset of action and a prolonged analgesic effect compared to control substances. pjps.pk

Dual-target ligands that act on both histamine (B1213489) H3 and sigma-1 receptors are also being explored for the treatment of nociceptive and neuropathic pain. acs.org A series of piperidine-based compounds showed high affinity for histamine H3 receptors and significant activity at both sigma receptors. acs.org One lead compound from this series demonstrated a broad spectrum of analgesic activity in various pain models. acs.org

Modulation of Neurological Disorders (e.g., Migraines)

The role of piperidine derivatives in the treatment of migraines is an active area of research. Triptans, which are 5-HT1B/1D receptor agonists, are commonly used for acute migraine attacks, and some, like naratriptan, contain a piperidine moiety. nih.gov

More recently, research has focused on selective 5-HT1F receptor agonists as a novel approach to migraine therapy, aiming to avoid the cardiovascular side effects associated with triptans. nih.gov A series of pyridinylmethylenepiperidine derivatives were designed and evaluated for their 5-HT1F receptor agonist activity. nih.gov One compound, C5 (2,4,6-trifluoro-N-(6-(fluoro(1-methylpiperidin-4-ylidene)methyl)pyridin-2-yl)benzamide), was identified as a potent 5-HT1F receptor agonist that effectively inhibited key migraine-related processes in rodent models without causing vasoconstriction. nih.gov

Anti-Infective Properties

Beyond their CNS effects, piperidine and its analogues have demonstrated a range of anti-infective properties. scielo.org.mxscielo.org.mx These compounds have been reported to possess antibacterial, antifungal, larvicidal, and nematicidal activities. scielo.org.mxscielo.org.mx

For instance, a series of novel pyridine-connected piperidine derivatives were synthesized and evaluated for their antimicrobial activities. scielo.org.mxscielo.org.mx Compounds 2e and 2d showed high antibacterial activity against Klebsiella pneumoniae and Escherichia coli, respectively. scielo.org.mxscielo.org.mx In the same study, related 2H-thiopyran derivatives also exhibited potent antifungal activity. scielo.org.mxscielo.org.mx

The table below highlights the minimum inhibitory concentration (MIC) of selected piperidine derivatives against various pathogens.

| Compound | Pathogen | MIC (μg/mL) | Reference |

| 2e | Klebsiella pneumoniae | 4 | scielo.org.mxscielo.org.mx |

| 2d | Escherichia coli | 4 | scielo.org.mxscielo.org.mx |

Furthermore, other pyridine (B92270) compounds and their derivatives have been synthesized and have shown moderate to good antimicrobial activity against a panel of bacteria and fungi. nih.gov The versatility of the pyridine and piperidine scaffolds continues to make them attractive targets for the development of new anti-infective agents. scielo.org.mxnih.gov

Antibacterial Efficacy Against Specific Bacterial Strains

Analogues of this compound have demonstrated notable antibacterial activity against a range of pathogenic bacteria. For instance, novel pyridine-connected piperidine derivatives have been synthesized and evaluated for their antimicrobial properties. scielo.org.mxscielo.org.mx Compounds 2d and 2e from one such study exhibited significant antibacterial activity against Escherichia coli and Klebsiella pneumoniae, respectively, with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL for both. scielo.org.mxscielo.org.mx

In another study, a series of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines were synthesized. nih.gov Among these, compound 3k was identified as the most potent antibacterial agent. nih.gov Notably, compounds 3d , 3g , and 3k were more effective than ampicillin (B1664943) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, compound 3d showed superior activity against Pseudomonas aeruginosa compared to ampicillin, while 3g was more potent against E. coli. nih.gov The study found that Listeria monocytogenes was the most sensitive bacterium, whereas Staphylococcus aureus was the most resistant. nih.gov

Additionally, research on 2-hydroxypyrrolidine/piperidine derivatives revealed that 1-(pyridin-4-yl) pyrrolidin-2-ol (B7900541) (P3 ) and 1-(pyyrolidin-2-yl) piperidin-2-ol (p8 ) displayed moderate and less significant antibacterial activity, respectively, against five tested bacterial strains. symbiosisonlinepublishing.com Another study on piperidine derivatives showed that compound 6 had the strongest inhibitory activity and the best MIC results against the seven bacteria tested. researchgate.net

The following table summarizes the antibacterial activity of selected this compound analogues:

| Compound | Bacterial Strain | Activity (MIC) | Reference |

| 2d | Escherichia coli | 4 μg/mL | scielo.org.mxscielo.org.mx |

| 2e | Klebsiella pneumoniae | 4 μg/mL | scielo.org.mxscielo.org.mx |

| 3k | Various bacteria | Most potent in series | nih.gov |

| 3d | MRSA, P. aeruginosa | More potent than ampicillin | nih.gov |

| 3g | MRSA, E. coli | More potent than ampicillin | nih.gov |

| 6 | Various bacteria | Strongest in series | researchgate.net |

| P3 | Various bacteria | Moderately sensitive | symbiosisonlinepublishing.com |

| p8 | Various bacteria | Less significantly sensitive | symbiosisonlinepublishing.com |

Antifungal Activity Against Fungal Pathogens

Several analogues of this compound have shown promising activity against various fungal pathogens. In a study investigating pyridine-connected piperidine and 2H-thiopyran derivatives, compounds 4b and 4f demonstrated high antifungal efficacy. scielo.org.mx Specifically, compound 4b was highly active against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, while compound 4f was effective against Microsporum audouinii with an MIC of 2 μg/mL. scielo.org.mx

Another study on newly synthesized 2-(4′ substituted anilino sydon-3′- yl) pyridines found that compound 5a was equipotent to standard antifungal agents against C. albicans, C. parapsilosis 22019, A. niger, and A. flavus. researchgate.net Additionally, research on piperidine derivatives revealed that compounds 5 , 6 , 9 , and 10 exhibited varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. researchgate.net However, compounds 7 and 8 from the same series showed no activity against the seven fungi tested. researchgate.net

The antifungal activity of these analogues is summarized in the table below:

| Compound | Fungal Pathogen | Activity (MIC) | Reference |

| 4b | Candida albicans | 0.25 μg/mL | scielo.org.mx |

| 4f | Microsporum audouinii | 2 μg/mL | scielo.org.mx |

| 5a | C. albicans, C. parapsilosis, A. niger, A. flavus | Equipotent to standards | researchgate.net |

| 5, 6, 9, 10 | A. niger, A. flavus, S. cerevisiae, C. albicans | Varying inhibition | researchgate.net |

Anti-Tuberculosis Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel anti-tuberculosis agents. derpharmachemica.com Analogues of this compound have emerged as a promising class of compounds in this regard. derpharmachemica.comfrontiersin.org

Research has shown that certain 2,4-disubstituted pyridine derivatives are effective against intracellularly located M. tuberculosis and can combat biofilm-forming tubercle bacilli. frontiersin.org Specifically, compounds 11 and 15 , which are 4-substituted picolinohydrazonamides, demonstrated significant bactericidal activity against M. tuberculosis within human macrophages. frontiersin.org

Furthermore, a series of 1,8-naphthyridine (B1210474) derivatives containing piperidine and morpholine (B109124) moieties were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. researchgate.net The results indicated that all the synthesized compounds exhibited significant activity. researchgate.net In particular, analogues 6-11 , which possess heterocyclic groups at the 7-position, were the most potent among the tested compounds. researchgate.net

Another study focused on 2,2'-bipyridyl analogues, VUF-8514 and VUF-8842, and their activity against M. tuberculosis. nih.gov The Minimum Inhibitory Concentrations (MICs) were found to be 0.5 µg/ml for VUF-8514 and 2 µg/ml for VUF-8842. nih.gov Importantly, two isolates of M. tuberculosis that were resistant to rifampicin (B610482) were susceptible to VUF-8514, highlighting its potential to overcome existing drug resistance. nih.gov

The following table presents the anti-tuberculosis activity of selected pyridine and piperidine analogues:

| Compound/Analogue Type | Target | Key Findings | Reference |

| 2,4-Disubstituted Pyridines (11 , 15 ) | Intracellular M. tuberculosis, Biofilms | Significant bactericidal activity within macrophages. | frontiersin.org |

| 1,8-Naphthyridines (6-11 ) | M. tuberculosis H37Rv | Most potent among the tested series. | researchgate.net |

| 2,2'-Bipyridyl Analogue (VUF-8514) | M. tuberculosis | MIC of 0.5 µg/ml; active against rifampicin-resistant strains. | nih.gov |

| 2,2'-Bipyridyl Analogue (VUF-8842) | M. tuberculosis | MIC of 2 µg/ml. | nih.gov |

Larvicidal and Nematicidal Applications

Derivatives of this compound have also been investigated for their potential in controlling insect larvae and nematodes. A study on novel pyridine-connected piperidine and 2H-thiopyran derivatives revealed significant larvicidal and nematicidal activities. scielo.org.mxresearchgate.net

Compound 4e , a pyridine-connected 2H-thiopyran derivative, exhibited potent larvicidal activity against second-instar larvae of the mosquito Culex quinquefasciatus, with a lethal dose 50 (LD50) value of 0.8 μg/mL. scielo.org.mxscielo.org.mx This compound was also highly effective against the root-knot nematode Meloidogyne javanica, showing an LD50 value of 3.2 μg/mL. scielo.org.mxscielo.org.mx In the same study, other 2H-thiopyran derivatives, 4c , 4d , 4f , and 4g , demonstrated moderate nematicidal activity. scielo.org.mx

Another research group synthesized piperidin-connected 2-thioxoimidazolidin-4-one derivatives and evaluated their biological activities. nih.govnih.gov Compounds 3a-c were found to be lethal to second-instar mosquito larvae, with LD50 values of 1.37, 6.66, and 6.51 μg/mL, respectively. nih.gov Compound 3c also showed high nematicidal activity with an LD50 value of 1.57 μg/mL. nih.gov

The table below summarizes the larvicidal and nematicidal activities of these compounds:

| Compound | Target Organism | Activity (LD50) | Reference |

| 4e | Culex quinquefasciatus larvae | 0.8 μg/mL | scielo.org.mxscielo.org.mx |

| 4e | Meloidogyne javanica nematode | 3.2 μg/mL | scielo.org.mxscielo.org.mx |

| 3a | Mosquito larvae | 1.37 μg/mL | nih.gov |

| 3c | Mosquito larvae | 6.51 μg/mL | nih.gov |

| 3c | Nematodes | 1.57 μg/mL | nih.gov |

Anticancer and Antiproliferative Activities

The piperidine and pyridine moieties are integral components of many compounds with demonstrated anticancer and antiproliferative effects. nih.govbath.ac.uk These compounds exert their effects through various mechanisms, including the inhibition of key enzymes and the modulation of cellular pathways involved in cancer progression. nih.gov

A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative activity against four human cancer cell lines. nih.gov Among them, compounds 6d , 6e , and 6i showed good activity against Colo-205, MDA-MB 231, and IMR-32 cell lines. nih.gov

Inhibition of Specific Kinases (e.g., ALK, ROS1, PIM-1)

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Analogues of this compound have been developed as potent inhibitors of several cancer-related kinases.

ALK and ROS1 Inhibition:

Anaplastic lymphoma kinase (ALK) and ROS1 are receptor tyrosine kinases that, when mutated or rearranged, can drive the growth of various cancers, particularly non-small-cell lung cancer. nih.gov A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual inhibitors of ALK and ROS1. nih.gov The representative compound 2e from this series demonstrated potent anti-proliferative activity against the ALK-addicted H3122 cell line (IC50 = 6.27 μM) and the ROS1-addicted HCC78 cell line (IC50 = 10.71 μM), comparable to the approved drug Crizotinib. nih.gov Notably, compound 2e also showed significant activity against the crizotinib-resistant ALKL1196M mutant (IC50 = 41.3 nM), being about twofold more potent than Crizotinib itself. nih.gov Furthermore, it was approximately six times more potent than Crizotinib against the ROS1G2032R resistance mutation in a Ba/F3 cell line model. nih.gov

PIM-1 Kinase Inhibition:

PIM-1 is a serine/threonine kinase that is frequently overexpressed in various cancers and plays a role in cell survival and proliferation. nih.govekb.eg Several pyridine-based compounds have been identified as PIM-1 inhibitors. For instance, new cyanopyridine derivatives were designed to target PIM-1 kinase. researchgate.net Compounds 2b , 3b , 4b , and 5b from this series, featuring an N,N-dimethyl phenyl group, exhibited considerable antitumor effects on prostate cancer cell lines (PC-3 and DU-145) and potent inhibition of PIM-1 kinase with IC50 values of 0.248, 0.13, 0.326, and 0.245 μM, respectively. researchgate.net

The table below summarizes the kinase inhibitory activity of these compounds:

| Compound | Target Kinase(s) | Key Inhibitory Activity | Reference |

| 2e | ALK, ROS1 | IC50 = 6.27 μM (H3122), 10.71 μM (HCC78) | nih.gov |

| 2e | ALKL1196M (Crizotinib-resistant) | IC50 = 41.3 nM (2x more potent than Crizotinib) | nih.gov |

| 2e | ROS1G2032R (Crizotinib-resistant) | ~6x more potent than Crizotinib | nih.gov |

| 2b | PIM-1 | IC50 = 0.248 μM | researchgate.net |

| 3b | PIM-1 | IC50 = 0.13 μM | researchgate.net |

| 4b | PIM-1 | IC50 = 0.326 μM | researchgate.net |

| 5b | PIM-1 | IC50 = 0.245 μM | researchgate.net |

Modulation of Cell Cycle and Apoptosis Pathways

The induction of apoptosis (programmed cell death) and the regulation of the cell cycle are critical mechanisms through which anticancer agents exert their effects. nih.govnih.gov Piperidine and its derivatives have been shown to modulate these pathways in cancer cells. nih.gov